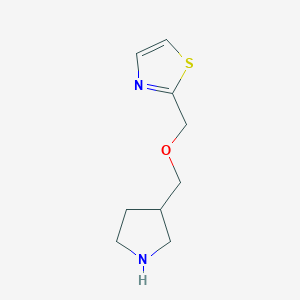

2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole

CAS No.:

Cat. No.: VC17880983

Molecular Formula: C9H14N2OS

Molecular Weight: 198.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2OS |

|---|---|

| Molecular Weight | 198.29 g/mol |

| IUPAC Name | 2-(pyrrolidin-3-ylmethoxymethyl)-1,3-thiazole |

| Standard InChI | InChI=1S/C9H14N2OS/c1-2-10-5-8(1)6-12-7-9-11-3-4-13-9/h3-4,8,10H,1-2,5-7H2 |

| Standard InChI Key | YWOBYIRGWQQCID-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC1COCC2=NC=CS2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a five-membered thiazole ring (containing nitrogen and sulfur atoms) connected to a pyrrolidine group through a methoxymethyl bridge. The IUPAC name is 2-(pyrrolidin-3-ylmethoxymethyl)-1,3-thiazole, and its molecular formula is , with a molecular weight of 198.29 g/mol . Key identifiers include:

-

InChIKey:

YWOBYIRGWQQCID-UHFFFAOYSA-N -

SMILES:

C1CNCC1COCC2=NC=CS2

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3-AA | 0.6 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 198.08268425 Da |

The rotatable bonds in the methoxymethyl linker and pyrrolidine ring suggest conformational flexibility, which may influence its interactions with biological targets .

Synthesis and Characterization

Purification and Analysis

Post-synthesis, techniques such as column chromatography and recrystallization (using ethanol or hexane) are employed to isolate pure products . Structural confirmation is achieved through:

-

FT-IR Spectroscopy: Disappearance of carbonyl stretches (~1700 cm) and presence of C=N bands (~1604 cm) .

-

NMR Spectroscopy: Characteristic proton signals for the thiazole ring ( ppm) and pyrrolidine NH groups ( ppm) .

Biological Activities and Mechanisms

Antibacterial and Cytotoxic Effects

Research on thiazole-pyrrolidine hybrids demonstrates antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL . Additionally, cytotoxicity assays reveal selective activity against cancer cell lines (e.g., MCF-7 breast cancer cells), likely mediated by apoptosis induction via caspase-3 activation .

Comparative Analysis with Structural Analogues

Pyrrolidine vs. Piperidine Derivatives

Replacing the pyrrolidine group with a piperidine ring (as in 2-((Piperidin-4-ylmethoxy)methyl)thiazole) increases molecular weight (212.31 g/mol) and alters lipophilicity (XLogP3-AA = 1.2 vs. 0.6) . This modification enhances blood-brain barrier permeability, making piperidine derivatives more suitable for central nervous system (CNS) targets.

Table 2: Structural and Pharmacokinetic Comparison

| Parameter | Pyrrolidine Derivative | Piperidine Derivative |

|---|---|---|

| Molecular Weight | 198.29 g/mol | 212.31 g/mol |

| XLogP3-AA | 0.6 | 1.2 |

| Hydrogen Bond Acceptors | 4 | 4 |

| Therapeutic Focus | Peripheral targets | CNS targets |

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interactions with biological targets using X-ray crystallography or molecular docking.

-

Structure-Activity Relationships (SAR): Systematically modify the pyrrolidine and thiazole rings to enhance potency and selectivity.

-

In Vivo Pharmacokinetics: Assess absorption, distribution, metabolism, and excretion (ADME) profiles in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume